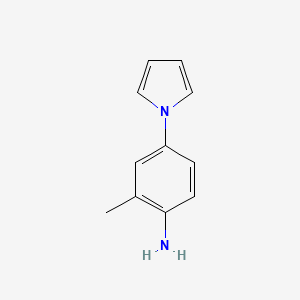

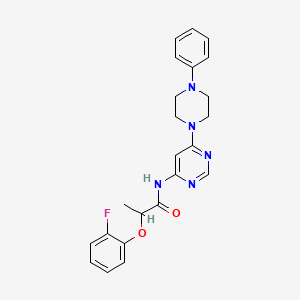

![molecular formula C14H15N3O2S2 B2799855 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-66-3](/img/structure/B2799855.png)

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, also known as PZII-029, is a novel compound that has gained significant attention in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

Researchers have developed new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial applications. These compounds are synthesized through versatile methods, leading to derivatives with promising antibacterial and antifungal activities. The synthesis involves reactions that produce various derivatives, including thiazole, pyrazole, and chromene derivatives, demonstrating the compound's utility in generating biologically active substances (Darwish et al., 2014).

Synthesis and Bioactivities of Pyrazole Derivatives

Another study focused on the synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety, exploring their potential anti-inflammatory and antimicrobial properties. This research highlights the compound's versatility in forming structures with significant biological activity, where some synthesized compounds demonstrated potent anti-inflammatory properties and activity against microbial strains (Kendre et al., 2013).

Anticancer Evaluation of Pyrazole Derivatives

Further investigations have explored the anticancer potential of novel pyrazole derivatives. The study utilized the sulfonamide moiety for synthesizing compounds evaluated against Ehrlich ascites carcinoma cells, revealing certain derivatives with significant anticancer activity. This underscores the chemical's application in developing new anticancer agents (El-Gaby et al., 2017).

Visible-Light [2+2] Photocycloaddition

Research has also explored [2+2] photocycloaddition reactions involving nitrogen- and sulfur-containing dienes, demonstrating the compound's role in synthesizing bicyclic and tricyclic structures with potential biological activity. These findings offer insights into using visible light for efficient cycloadditions, contributing to the synthesis of compounds with potential therapeutic applications (Jirásek et al., 2017).

Docking Simulations and Antimicrobial Evaluation

Lastly, docking simulations and biological evaluations have been conducted on newly synthesized benzene sulfonamide pyrazole oxadiazole derivatives, assessing their antimicrobial and antitubercular potential. This approach illustrates the compound's application in discovering new agents against bacterial infections and tuberculosis, showcasing the importance of computational and experimental methods in drug discovery (Shingare et al., 2022).

Wirkmechanismus

Target of Action

The compound, also known as 5-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane, is a pyrazoline derivative . Pyrazoline derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Mode of Action

For instance, some pyrazoline derivatives have been found to display superior antipromastigote activity, which is crucial in combating leishmaniasis .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its antileishmanial and antimalarial activities. Pyrazoline derivatives have been shown to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei . .

Pharmacokinetics

The effectiveness of pyrazoline derivatives in in vivo studies suggests that they have suitable pharmacokinetic properties for therapeutic use .

Result of Action

The result of the compound’s action is likely to be the inhibition of the growth of the target organisms, as suggested by the antileishmanial and antimalarial activities of pyrazoline derivatives . This leads to a reduction in the severity of the diseases caused by these organisms.

Eigenschaften

IUPAC Name |

5-(4-pyrazol-1-ylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUNXQGGXURECX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2799773.png)

![Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2799774.png)

![N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2799777.png)

![Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2799783.png)

![1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2799784.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2799785.png)

![methyl 3-(N-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2799788.png)

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2799790.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2799792.png)